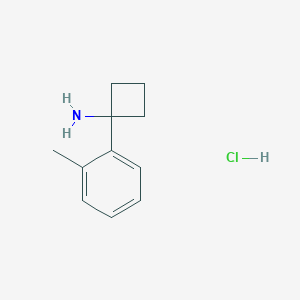
1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1228880-11-2 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 1-(2-methylphenyl)cyclobutanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found. For comprehensive data, it’s recommended to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a precursor or intermediate for the synthesis of more complex molecules. Its structure is valuable in the development of new therapeutic agents, particularly due to the presence of the cyclobutane ring, which is known for its stability and unique chemical properties .
Material Science
In material science, the compound’s robust cyclobutane core can be used to create novel polymers with potential applications in creating durable and heat-resistant materials. This could lead to advancements in various industries, including automotive and aerospace engineering .
Analytical Chemistry
As a standard in analytical chemistry, 1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride can be used to calibrate instruments or validate analytical methods, ensuring accuracy and precision in chemical analysis .
Agrochemical Development
The compound’s derivatives may be explored for their potential use in agrochemicals. Its structural analogs could serve as a basis for developing new pesticides or herbicides with improved efficacy and reduced environmental impact .
Neurological Studies
Due to the amine group in its structure, this compound could be investigated for its effects on the nervous system. It might serve as a lead compound in the study of neurological disorders and the development of drugs targeting neurotransmitter pathways .
Catalysis
In the field of catalysis, the compound could be used to design novel catalysts. The unique geometry of the cyclobutane ring might offer new pathways for chemical reactions, potentially increasing efficiency and selectivity .
Environmental Science
This compound could also be used in environmental science research to study degradation processes or as a tracer to monitor pollution pathways in ecosystems .
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, 1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride is a valuable building block. It can be used to construct complex organic molecules through various synthetic routes, contributing to the expansion of chemical libraries .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
Propiedades
IUPAC Name |
1-(2-methylphenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11(12)7-4-8-11;/h2-3,5-6H,4,7-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCQHJVHBANDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2938563.png)


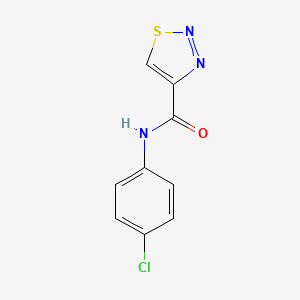
![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)
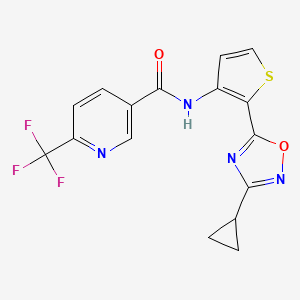
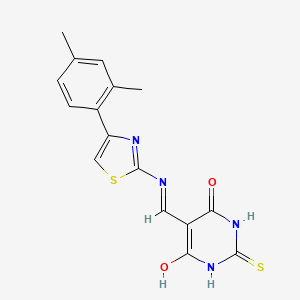

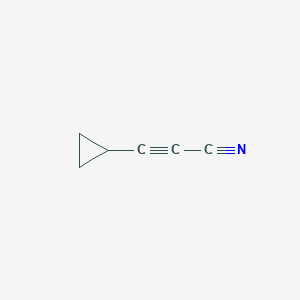

![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)

![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)
![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)